Product packaging for 2,5-dimethyl-N-(2-phenoxyethyl)benzamide(Cat. No.:)

2,5-dimethyl-N-(2-phenoxyethyl)benzamide

Cat. No.: B4922454
M. Wt: 269.34 g/mol
InChI Key: NABMWDIVTXXNPA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-phenoxyethyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmacological research. Compounds with similar structural motifs, featuring benzamide cores and phenoxyethyl side chains, are frequently investigated as intermediates or scaffolds in organic synthesis and drug discovery . The benzamide functional group is a common pharmacophore found in molecules that interact with a variety of biological targets. This compound may serve as a valuable building block in solid-phase peptide synthesis (SPPS), a primary method for constructing peptides and proteins . The challenges of synthesizing hydrophobic peptides, often referred to as "difficult sequences," can be mitigated through optimized protocols and solvent systems . Incorporating small molecule scaffolds like benzamides is a strategy in the development of peptide therapeutics and mimetics, which are gaining prominence due to their high specificity and bioactivity . As such, this chemical is a useful tool for researchers working in the fields of synthetic chemistry, medicinal chemistry, and peptide-based drug development. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO2 B4922454 2,5-dimethyl-N-(2-phenoxyethyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-9-14(2)16(12-13)17(19)18-10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABMWDIVTXXNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Diversification Strategies for 2,5 Dimethyl N 2 Phenoxyethyl Benzamide

Retrosynthetic Analysis and Strategic Disconnection Approaches for the 2,5-dimethyl-N-(2-phenoxyethyl)benzamide Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. The most strategic disconnection for the this compound framework is the amide bond (C-N bond). This is a common and reliable disconnection strategy for amide synthesis, as numerous methods exist for forming this bond.

This disconnection yields two primary synthetic precursors:

Precursor 1: 2,5-Dimethylbenzoic acid

Precursor 2: 2-Phenoxyethanamine nih.gov

This approach is advantageous because both precursors are structurally simple and can be synthesized or procured through established chemical routes. The synthesis then becomes a convergent process, focusing on the preparation of these two key intermediates and their subsequent coupling.

Optimized Synthetic Routes for this compound

The successful synthesis of the target compound relies on the efficient preparation of its precursors and the selection of a robust method for the final amide bond formation.

2,5-Dimethylbenzoic Acid: This precursor is commercially available. Synthetically, it can be prepared through the oxidation of the corresponding aldehyde (2,5-dimethylbenzaldehyde) or hydrocarbon (p-xylene) using standard oxidizing agents.

2-Phenoxyethanamine: The synthesis of 2-phenoxyethanamine and its derivatives can be accomplished through several reported methods. google.com A common laboratory-scale approach is a two-step process starting from phenol (B47542):

Williamson Ether Synthesis: Phenol is deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) and reacted with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) to form 2-phenoxyethanol (B1175444).

Functional Group Interconversion: The hydroxyl group of 2-phenoxyethanol is then converted to an amine. This can be achieved via several pathways:

Mitsunobu Reaction: Reaction with phthalimide (B116566) under Mitsunobu conditions, followed by hydrazinolysis (Gabriel synthesis).

Halogenation and Substitution: Conversion of the alcohol to an alkyl halide (e.g., with SOCl₂ or PBr₃), followed by reaction with sodium azide (B81097) and subsequent reduction to the amine.

Reductive Amination: Oxidation of the alcohol to an aldehyde, followed by reductive amination.

Alternative industrial methods for preparing alkoxy phenoxy ethylamines involve reacting a substituted phenol with 2-alkyloxyoxazoline or reacting guaiacol (B22219) with bromo-acetonitrile followed by reduction with reagents like lithium aluminum hydride. google.com

The formation of the amide bond between 2,5-dimethylbenzoic acid and 2-phenoxyethanamine is the crucial step in the synthesis. While the classic method involves converting the carboxylic acid to a more reactive acyl chloride, numerous advanced coupling reagents offer milder conditions, higher yields, and broader functional group tolerance. peptide.comresearchgate.net The choice of reagent is particularly important given the potential for steric hindrance from the two methyl groups on the benzoic acid ring. luxembourg-bio.com

A variety of modern coupling reagents are available for this transformation: peptide.comnsf.gov

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used, often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and potential racemization if chiral centers are present. peptide.com Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) is a water-soluble alternative, simplifying byproduct removal. peptide.com

Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. peptide.com COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has also proven effective, even in aqueous media. luxembourg-bio.com

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are powerful activators for amide bond formation.

Aqueous Media Reagents: For greener synthetic approaches, reagents optimized for aqueous conditions have been developed. A combination of DIC with 2-hydroxypyridine-N-oxide (HOPO) has been shown to be effective for a broad range of substrates, including sterically demanding carboxylic acids. luxembourg-bio.com Similarly, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is another effective reagent for aqueous amidations. researchgate.netluxembourg-bio.com

The table below compares several common coupling reagents.

Coupling Reagent ClassExample(s)Key FeaturesCitation(s)
Carbodiimides DIC, EDCWidely used, cost-effective. Byproducts can be soluble (DIC) or water-soluble (EDC) for easier removal. peptide.com
Uronium/Aminium Salts HATU, HBTU, COMUHigh reactivity, fast reaction times, low racemization. peptide.comluxembourg-bio.com
Phosphonium Salts PyBOP, PyAOPVery effective, especially for difficult couplings like those involving N-methyl amino acids. peptide.com
Triazine-based DMT-MMEnables amide synthesis in aqueous or alcoholic media, environmentally friendly. researchgate.netluxembourg-bio.com
Specialized for Hindered Acids DIC/HOPOShows high yields even for sterically demanding acids under forcing conditions. luxembourg-bio.com

Creating structural diversity in the this compound scaffold can be achieved by modifying the phenoxy ring. This is typically done by functionalizing the phenol precursor before it is coupled to the ethylamine (B1201723) fragment. Modern synthetic methods allow for direct and regioselective C-H functionalization, providing efficient pathways to substituted phenols. mdpi.com

Key strategies for regioselective functionalization include:

Ortho-Selective Functionalization: The inherent directing ability of the hydroxyl group in phenol can be exploited. For instance, Co(II)-catalyzed reactions can achieve ortho-C–H functionalization with thiols. mdpi.com

Para-Selective Functionalization: The para position is often electronically favored for electrophilic attack. Transition metal catalysis offers precise control. A gold-catalyzed reaction with haloalkynes can achieve highly regioselective para-C–H functionalization. mdpi.com Similarly, Pd(II) catalysis can be used for para-selective carbonylation. mdpi.com

Meta-Selective Functionalization: Achieving meta-selectivity is more challenging due to the ortho/para directing nature of the hydroxyl group. However, specialized directing groups or reaction conditions can override the inherent reactivity to functionalize the meta position.

These advanced C-H activation techniques offer a powerful alternative to traditional electrophilic aromatic substitution (e.g., nitration, halogenation), which may require protecting groups and multiple steps to achieve the desired regioselectivity. mdpi.commdpi.comnih.gov

Parallel Synthesis and Library Generation of this compound Analogues

Parallel synthesis is a high-throughput strategy used to rapidly generate a large number of structurally related compounds (a library) for screening in drug discovery and materials science. nih.govacs.orgnih.govenamine.net This approach is ideal for exploring the chemical space around the this compound core.

The general workflow involves:

Scaffold Selection: One of the two precursors is chosen as the constant core or "scaffold."

Building Block Diversity: A diverse collection of the other precursor (the "building blocks") is assembled.

Parallel Reaction: The scaffold is reacted with each building block in a spatially separated array, such as a multi-well plate.

Purification and Analysis: The resulting products are purified and characterized in a high-throughput manner.

A focused library of analogues can be generated by keeping the 2,5-dimethylbenzoic acid portion constant while systematically varying the substituents on the phenoxy ring of the 2-phenoxyethanamine precursor.

The strategy would be as follows:

Synthesize a Library of Phenols: A diverse set of substituted phenols (e.g., with chloro, fluoro, methyl, methoxy (B1213986), or nitro groups at various positions) is procured or synthesized.

Convert to Amines: This library of phenols is converted into the corresponding 2-phenoxyethanamine building blocks using a robust, high-yield reaction sequence suitable for parallel synthesis, such as the Williamson ether synthesis followed by amination.

Parallel Amidation: The 2,5-dimethylbenzoic acid is activated (e.g., as the acid chloride or using a suitable coupling reagent like DIC) and then reacted with the library of substituted 2-phenoxyethanamines in a parallel reactor system. acs.org

The table below illustrates the generation of a hypothetical library.

Constant ScaffoldAmine Building Block (Varying R)Resulting Analogue
2,5-Dimethylbenzoic Acid2-(4-chloro phenoxy)ethanamine2,5-dimethyl-N-(2-(4-chloro phenoxy)ethyl)benzamide
2,5-Dimethylbenzoic Acid2-(3-methoxy phenoxy)ethanamine2,5-dimethyl-N-(2-(3-methoxy phenoxy)ethyl)benzamide
2,5-Dimethylbenzoic Acid2-(2-fluoro phenoxy)ethanamine2,5-dimethyl-N-(2-(2-fluoro phenoxy)ethyl)benzamide
2,5-Dimethylbenzoic Acid2-(4-nitro phenoxy)ethanamine2,5-dimethyl-N-(2-(4-nitro phenoxy)ethyl)benzamide
2,5-Dimethylbenzoic Acid2-(3,5-dimethyl phenoxy)ethanamine2,5-dimethyl-N-(2-(3,5-dimethyl phenoxy)ethyl)benzamide

Exploration of Substituents on the 2,5-Dimethylphenyl Ring

A common synthetic strategy to achieve this involves starting with an already substituted benzoic acid. For instance, synthetic routes leading to related benzamides have utilized starting materials like 5-methyl-2-(m-tolyloxy)benzoic acid. This precursor, upon activation and reaction with an appropriate amine, yields the corresponding substituted benzamide (B126). mdpi.com The synthesis of such precursors can be achieved through various aromatic substitution reactions, building upon a simpler substituted benzene (B151609) ring.

Another powerful method for modifying the phenyl ring is through late-stage functionalization. A notable example in related systems is the PhIO-mediated oxidation reaction, which can introduce a hydroxyl group onto an associated phenoxy ring. mdpi.com While this specific example targets the phenoxy group, similar principles of directed C-H activation or electrophilic aromatic substitution could be applied to the 2,5-dimethylphenyl ring to introduce groups like halogens, nitro groups, or additional alkyl chains, provided the existing groups direct the substitution to the desired positions.

The introduction of different substituents can be used to systematically probe the effects of electronic and steric changes on the molecule's properties. For example, the synthesis of 5-methyl-2-(m-tolyloxy)benzamide (yield 88.3%) and its subsequent hydroxylation product, 2-(4-hydroxyphenoxy)-5-methylbenzamide (yield 60.0%), illustrate how the core benzamide structure can be modified. mdpi.com These examples, while not possessing the exact 2,5-dimethyl substitution, provide a clear blueprint for the types of chemical transformations that are feasible on this part of the molecule.

Table 1: Examples of Substituted Benzamide Derivatives

Compound NameStructureYield (%)Melting Point (°C)Reference
5-Methyl-2-(m-tolyloxy)benzamide88.3100-103 mdpi.com
2-(4-Hydroxyphenoxy)-5-methylbenzamide60.0160-163 mdpi.com

This table presents data for compounds structurally related to the subject of this article to illustrate potential synthetic modifications.

Derivatization at the Amide Nitrogen and Phenoxy Oxygen Linkers

The amide and phenoxy groups are not merely linkers but also key sites for chemical diversification. Modifying these positions can drastically alter the molecule's hydrogen bonding capacity, polarity, and conformational flexibility.

Derivatization at the Amide Nitrogen:

The secondary amide proton in the parent structure is a handle for N-alkylation or N-acylation. Such modifications can be achieved by reacting the parent amide with alkyl halides or acyl chlorides under basic conditions. Research on related 2-phenoxybenzamides has shown that a range of substituents can be introduced at the amide nitrogen. mdpi.com For example, starting from an ortho-phenoxybenzoic acid methyl ester, an amine-ester exchange reaction with various primary and secondary amines can produce a library of N-substituted benzamides. mdpi.com

This approach was used to synthesize compounds like N-butyl-5-methyl-2-(m-tolyloxy)benzamide, which was obtained in a 62.4% yield. mdpi.com This demonstrates a viable pathway for introducing alkyl chains of varying lengths or even more complex functionalities at the amide nitrogen of the target compound. Furthermore, alternative methods for derivatizing the amide nitrogen have been developed for other benzamides, such as the synthesis of N-(diisopropylphosphanyl)benzamide from benzamide and PiPr2Cl, or the formation of N-acylsulfenamides via reaction with N-thiosuccinimides. nih.govmdpi.com These methodologies could potentially be adapted for this compound to create novel derivatives with unique electronic and steric properties.

Derivatization at the Phenoxy Oxygen Linker:

The phenoxy group offers another point for chemical modification, primarily on its phenyl ring. A significant advancement in this area is the development of a metal-free oxidation reaction that introduces a hydroxyl group at the para-position of the phenoxy ring. mdpi.com This transformation is achieved using phenyliodine(III) diacetate (PIDA) or iodosobenzene (B1197198) (PhIO) in trifluoroacetic acid (TFA). mdpi.com The reaction proceeds under mild, room-temperature conditions and is applicable to a broad range of substrates. mdpi.com

This method effectively converts 2-phenoxybenzamide (B1622244) derivatives into their 2-(4-hydroxyphenoxy)benzamide counterparts. mdpi.com The resulting hydroxyl group can then serve as a synthetic handle for further derivatization, such as etherification or esterification, thereby greatly expanding the chemical diversity of the molecular scaffold. The proposed mechanism involves an initial oxidation of the substrate by PhI=O, leading to an oxonium intermediate, which then undergoes an intramolecular nucleophilic attack from the amide's nitrogen to form a six-membered intermediate. Subsequent elimination and deprotonation yield the final hydroxylated product. mdpi.com

Table 2: Examples of N-Substituted and Phenoxy-Modified Benzamide Derivatives

Compound NameStructureYield (%)Melting Point (°C)Reference
N-Butyl-5-methyl-2-(m-tolyloxy)benzamide62.489-92 mdpi.com
2-(4-Hydroxyphenoxy)benzamideNot SpecifiedNot Specified mdpi.com

This table presents data for compounds structurally related to the subject of this article to illustrate potential derivatization strategies.

Elucidation of Molecular Structure and Conformational Dynamics of 2,5 Dimethyl N 2 Phenoxyethyl Benzamide

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental to unambiguously determine the chemical structure of a molecule like 2,5-dimethyl-N-(2-phenoxyethyl)benzamide. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would likely display complex multiplets for the protons on the 2,5-dimethylphenyl and the phenoxy rings. The two methyl groups on the benzamide (B126) ring would each produce a singlet, though their chemical shifts would differ due to their positions. The ethyl linker would show two characteristic multiplets, corresponding to the -CH₂-N and -CH₂-O groups. The amide N-H proton would typically appear as a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) group.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅O-) 6.8 - 7.4 Multiplet
Aromatic ((CH₃)₂C₆H₃-) 7.0 - 7.3 Multiplet
Amide (NH) 6.0 - 8.5 Broad Singlet/Triplet
Methylene (-OCH₂-) 4.0 - 4.5 Triplet
Methylene (-NCH₂-) 3.5 - 4.0 Quartet/Triplet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 165 - 175
Aromatic (C-O) 155 - 160
Aromatic (C-N) 130 - 140
Aromatic (unsubstituted) 115 - 135
Methylene (-OCH₂-) 65 - 75
Methylene (-NCH₂-) 35 - 45

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, which allows for the unambiguous determination of its elemental formula.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. The resulting mass spectrum would show a prominent peak corresponding to the intact molecule. Furthermore, the molecule would fragment in a predictable manner, providing valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, the ether linkage, and the bonds of the ethyl bridge. The analysis of these fragment ions helps to confirm the connectivity of the different structural motifs within the molecule. For instance, a common fragmentation pattern for benzamides is the formation of a stable benzoyl cation.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Predicted m/z
[M]+ (Molecular Ion) 269.14
[C₉H₉O]+ (2,5-dimethylbenzoyl cation) 133.06
[C₈H₁₀N]+ (N-(2-phenoxyethyl) fragment) 120.08
[C₆H₅O]+ (Phenoxy cation) 93.03

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound and reveals the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O (carbonyl) stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp to moderately broad band around 3300 cm⁻¹. The C-O stretching of the ether linkage would be visible in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amide N-H Stretching 3250 - 3400
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Amide C=O Stretching 1630 - 1680
Aromatic C=C Stretching 1450 - 1600
Amide N-H Bending 1510 - 1570

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including exact bond lengths, bond angles, and torsion angles. mdpi.com

The analysis would reveal the solid-state conformation of the molecule. Of particular interest would be the dihedral angles between the two aromatic rings and the plane of the amide bond. It is likely that the amide group would be twisted out of the plane of the 2,5-dimethylphenyl ring due to steric hindrance from the ortho-methyl group. researchgate.net

Furthermore, X-ray analysis would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule is a highly probable interaction, potentially leading to the formation of chains or sheets in the crystal lattice. nih.gov Pi-pi stacking interactions between the aromatic rings might also play a role in stabilizing the crystal structure.

Conformational Landscape and Dynamic Exchange Processes within this compound

In solution, a molecule like this compound is not static but exists as an equilibrium of different conformations. The study of this conformational landscape is crucial for understanding its properties and behavior.

The molecule possesses several rotatable bonds, including the C-N bond of the amide, the C-C bonds of the ethyl linker, and the C-O bond of the ether. Rotation around the amide C-N bond is often restricted due to its partial double-bond character, which can lead to the existence of cis and trans isomers. For secondary amides like this one, the trans conformation is generally more stable.

Variable-temperature NMR studies could be employed to investigate these dynamic processes. Changes in the NMR spectrum as a function of temperature can provide information about the energy barriers to bond rotation and the relative populations of different conformers. Computational chemistry methods, such as Density Functional Theory (DFT), could also be used to model the potential energy surface of the molecule, identify the most stable conformers, and calculate the energy barriers between them. This theoretical approach would provide valuable insights into the molecule's flexibility and preferred shapes in the absence of experimental data.

Table 5: Compound Names Mentioned in this Article

Compound Name
This compound
N-(2,5-Dimethyl-phenyl)-2-methyl-benzamide
2,5-dimethylbenzoyl cation
N-(2-phenoxyethyl) fragment
Phenoxy cation

Molecular Pharmacology and Mechanistic Studies of 2,5 Dimethyl N 2 Phenoxyethyl Benzamide

Identification and Validation of Molecular Targets

The initial step in understanding the pharmacological profile of a compound like 2,5-dimethyl-N-(2-phenoxyethyl)benzamide involves identifying its molecular targets. This is achieved through a series of assays designed to measure its interaction with various biological molecules.

Enzyme Activity Modulation Assays (e.g., inhibition kinetics)

To determine if this compound affects enzyme activity, it would be screened against a panel of relevant enzymes. Benzamide (B126) derivatives have been shown to interact with various enzymes, including those involved in signal transduction and metabolism. For instance, some benzamides act as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) or alkaline phosphatase.

Kinetic studies would be employed to characterize the nature of any observed enzyme inhibition. These studies determine parameters such as the inhibition constant (Ki), which indicates the potency of the inhibitor, and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Lineweaver-Burk plots are a common graphical method used to distinguish between these mechanisms.

Table 1: Illustrative Enzyme Inhibition Data for a Hypothetical Benzamide Compound

Enzyme TargetIC50 (µM)Ki (µM)Mechanism of Inhibition
Enzyme A15.27.8Competitive
Enzyme B45.822.1Non-competitive
Enzyme C> 100-No significant inhibition

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Receptor Binding Profiling and Affinity Determination

Receptor binding assays are crucial to determine if the compound interacts with cell surface or intracellular receptors. Benzamide scaffolds are known to bind to a variety of receptors, including monoamine receptors such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Radioligand binding assays are a standard method where the test compound's ability to displace a known radioactive ligand from its receptor is measured.

The affinity of the compound for a receptor is quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. Such profiling against a broad panel of receptors helps to identify the primary target(s) and potential off-target effects.

Table 2: Illustrative Receptor Binding Affinity for a Hypothetical Benzamide Compound

ReceptorKi (nM)
5-HT2A50
Dopamine D2250
Adrenergic α1800
Muscarinic M1> 10,000

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Protein-Ligand Interaction Mapping (e.g., biophysical techniques)

Once a molecular target is identified, biophysical techniques can be used to map the specific interactions between the compound and the protein. Techniques such as X-ray crystallography can provide a high-resolution three-dimensional structure of the ligand-protein complex, revealing the precise binding site and the key amino acid residues involved in the interaction.

Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular docking can also provide insights into the binding mode and the conformational changes that occur upon ligand binding. These studies are essential for understanding the structural basis of the compound's activity and for guiding further structural modifications to improve potency and selectivity.

Elucidation of Molecular Mechanisms of Action

Following target identification, the next step is to understand the molecular consequences of the compound's interaction with its target.

Downstream Signaling Pathway Interrogation in Cellular Systems

If this compound is found to bind to a receptor, it is important to determine whether it acts as an agonist, antagonist, or allosteric modulator. This is assessed by measuring the compound's effect on the downstream signaling pathways activated by the receptor. For example, if the target is a G-protein coupled receptor (GPCR), assays measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels would be conducted.

In the case of enzyme inhibitors, the cellular effects of blocking the enzyme's function would be investigated. This could involve measuring changes in the levels of the enzyme's substrate or product, or assessing the impact on cellular processes regulated by the enzyme, such as cell proliferation or apoptosis.

Computational Chemistry and in Silico Investigations of 2,5 Dimethyl N 2 Phenoxyethyl Benzamide

In Silico Prediction of Bio-relevant Properties (excluding ADMET data related to human clinical outcomes)

Conformational Space Exploration and Energy Minimization

A comprehensive review of available scientific literature and computational chemistry databases did not yield specific studies on the conformational space exploration or energy minimization of 2,5-dimethyl-N-(2-phenoxyethyl)benzamide. While computational analyses, including Density Functional Theory (DFT) calculations, are common for elucidating the structural and energetic properties of novel compounds, dedicated research on this particular molecule could not be located.

In general, the conformational analysis of a molecule like this compound would involve the systematic investigation of its potential energy surface to identify stable conformers. This process is crucial for understanding the molecule's three-dimensional structure, flexibility, and potential interactions with biological targets. The exploration of the conformational space is typically achieved by rotating the molecule's rotatable bonds and calculating the corresponding energy at each step. The key rotatable bonds in this compound would include those in the phenoxyethyl and benzamide (B126) linker regions.

Following the identification of various conformers, energy minimization is performed to locate the lowest energy (most stable) structures. This computational process adjusts the geometry of the molecule to find a stationary point on the potential energy surface. The resulting data would typically include the relative energies of different conformers, as well as their optimized bond lengths, bond angles, and dihedral angles.

Although no specific data tables for this compound are available, for illustrative purposes, a hypothetical table of results from a typical conformational analysis is presented below. It is important to note that the following data is purely exemplary and does not represent actual experimental or calculated values for this compound.

Hypothetical Conformational Analysis Data

ConformerRelative Energy (kcal/mol)Key Dihedral Angle 1 (°)Key Dihedral Angle 2 (°)
10.00178.565.2
21.25-60.370.1
32.4885.1-175.4

Preclinical Biological Evaluation in Model Systems Mechanistic and Non Human Focus

In Vitro Cellular and Biochemical Assay Development and Application

Cell-Based Functional Assays for Pathway Activation or Inhibition

No publicly available research details the use of 2,5-dimethyl-N-(2-phenoxyethyl)benzamide in cell-based functional assays designed to assess its impact on specific cellular pathways. Information regarding its ability to activate or inhibit pathways through reporter gene assays, second messenger readouts (e.g., cAMP or calcium flux), or cell proliferation and cytotoxicity assays is not present in the reviewed literature.

Enzyme Inhibition and Activation Assays in Recombinant Systems

There is no available data from studies using recombinant enzyme systems to characterize the inhibitory or activatory potential of this compound. Consequently, key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against specific enzymes have not been documented.

Phenotypic Screening in Non-Mammalian or Microbial Models

A review of existing literature yielded no studies on the use of this compound in phenotypic screening campaigns involving non-mammalian or microbial models, such as yeast, C. elegans, or zebrafish.

In Vivo Mechanistic Proof-of-Concept Studies in Defined Animal Models

Pharmacodynamic Biomarker Assessment in Animal Tissues

No in vivo studies have been published that assess the pharmacodynamic effects of this compound in animal models. There is no information on the modulation of biomarkers in tissues such as the brain, tumors, or other organs following administration of the compound.

Imaging Studies with Radiolabeled Analogues in Animal Models

There is no evidence in the scientific literature of the development or use of radiolabeled analogues of this compound for in vivo imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), in animal models.

Investigation of Compound Effects on Specific Biological Processes in Organisms

There are no available studies detailing the effects of This compound on specific biological processes in any organism. Consequently, no research findings or data tables on its mechanistic or non-human focused biological evaluation can be provided.

Future Research Directions and Applications of 2,5 Dimethyl N 2 Phenoxyethyl Benzamide in Chemical Biology

Development of 2,5-dimethyl-N-(2-phenoxyethyl)benzamide as a Research Tool and Chemical Probe

The development of novel chemical probes is fundamental to dissecting complex biological pathways. A chemical probe is a small molecule that interacts with a specific protein or biomolecule, allowing for the study of its function in a cellular or organismal context. For this compound to be developed as a research tool, a systematic characterization of its biological activity is the first critical step.

Initial investigations would involve screening the compound against a panel of diverse biological targets, such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors. The structural motifs within this compound, namely the dimethylated benzene (B151609) ring, the amide linkage, and the phenoxyethyl group, suggest potential interactions with various biological macromolecules. For instance, the phenoxy group could engage in pi-stacking interactions within a protein's binding pocket, while the amide group can act as both a hydrogen bond donor and acceptor.

Should initial screenings reveal a specific biological target, the subsequent development into a chemical probe would necessitate the synthesis of tagged derivatives. These could include fluorescently labeled versions for use in cellular imaging, or biotinylated analogs for affinity purification and target identification studies. The 2,5-dimethyl substitution pattern on the benzamide (B126) ring offers a potential site for the attachment of such tags with minimal disruption to the core pharmacophore.

Scaffold Modification for Enhanced Potency, Selectivity, and Bioavailability as a Research Reagent

Once a primary biological activity is identified for this compound, the subsequent phase of research would focus on optimizing its properties through scaffold modification. Structure-activity relationship (SAR) studies are central to this process, systematically altering different parts of the molecule to enhance its potency, selectivity, and bioavailability.

Key areas for modification on the this compound scaffold include:

Aromatic Ring Substituents: The methyl groups at the 2 and 5 positions of the benzoyl ring can be replaced with other functional groups, such as halogens, methoxy (B1213986) groups, or trifluoromethyl groups, to probe the electronic and steric requirements of the binding pocket.

Amide Linker: The amide bond itself is a key structural feature. Modifications could include its replacement with bioisosteres like a thioamide or a reversed amide to alter its chemical properties and metabolic stability.

Phenoxyethyl Side Chain: The phenoxy ring offers a rich template for substitution. Introducing various substituents at the ortho, meta, and para positions could significantly impact binding affinity and selectivity. Furthermore, the length and nature of the ethyl linker could be varied.

The goal of these modifications would be to develop a research reagent with high potency (activity at low concentrations), high selectivity (minimal off-target effects), and good bioavailability for use in cellular and in vivo studies.

Integration into High-Throughput Screening Campaigns for New Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large compound libraries against a specific biological target or cellular phenotype. chemrxiv.org The unique chemical structure of this compound makes it an attractive candidate for inclusion in such screening campaigns.

As a relatively unexplored molecule, it represents a novel chemical entity that could uncover previously unidentified biological targets or pathways. Its inclusion in diverse HTS campaigns could lead to the discovery of unexpected biological activities. For example, it could be screened for its ability to inhibit cancer cell proliferation, modulate neuronal activity, or interfere with microbial growth.

Modern HTS technologies, such as those utilizing automated liquid handling and advanced detection methods like fluorescence resonance energy transfer (FRET) or mass spectrometry, can efficiently screen thousands of compounds. nih.govnih.gov The integration of this compound and a library of its rationally designed derivatives into these platforms could accelerate the identification of its biological function and therapeutic potential.

Contribution of this compound Studies to Fundamental Biological Understanding

The study of novel chemical compounds often leads to fundamental breakthroughs in our understanding of biology. Should this compound be found to interact with a specific biological target, it could serve as a powerful tool to elucidate the function of that target.

For instance, if it were found to be a selective inhibitor of a particular enzyme, it could be used to study the downstream consequences of that enzyme's inhibition in various cellular processes. This could reveal new roles for the enzyme in health and disease. Similarly, if it were to act as an agonist or antagonist of a specific receptor, it could help to map the signaling pathways associated with that receptor.

Q & A

Q. What are the optimal synthetic pathways and conditions for preparing 2,5-dimethyl-N-(2-phenoxyethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 2,5-dimethylbenzoic acid with 2-phenoxyethylamine under amide bond-forming conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency .
  • Temperature control : Reactions often require heating (80–120°C) to overcome steric hindrance from the dimethyl and phenoxy groups .
  • Catalysts : Use coupling agents like HATU or EDC/HOBt to improve yields .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of:
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethyl groups at positions 2 and 5) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 312.17) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Structural analogs : Compare results with related benzamide derivatives to infer structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can conflicting data on its bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Address contradictions through:
  • Dose-response studies : Establish concentration-dependent effects to distinguish selective activity .
  • Mechanistic assays : Use fluorescence-based enzymatic assays (e.g., bacterial topoisomerase inhibition) to clarify primary targets .
  • Theoretical frameworks : Link results to existing pharmacological models (e.g., Lipinski’s Rule of Five for drug-likeness) .

Q. What advanced computational strategies can predict its pharmacokinetic properties?

  • Methodological Answer : Utilize:
  • Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) .
  • AI-driven simulations : COMSOL Multiphysics for modeling absorption/distribution (e.g., logP, solubility predictions) .
  • ADMET prediction : SwissADME or ADMETLab to estimate toxicity and metabolic stability .

Q. How can researchers optimize its synthetic yield in scaled-up reactions?

  • Methodological Answer : Apply:
  • Factorial design : Taguchi or Box-Behnken methods to test variables (e.g., solvent ratio, catalyst loading) .
  • Process control : Real-time monitoring via inline FTIR to track reaction completion .
  • Separation technologies : Flash chromatography or membrane filtration to isolate the product efficiently .

Q. What analytical techniques are suitable for detecting trace metabolites in biological matrices?

  • Methodological Answer : Use hyphenated methods:
  • LC-MS/MS : Quantify metabolites in plasma/urine with LOQs ≤5 ng/mL .
  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to reduce matrix interference .
  • Data validation : Compare fragmentation patterns with synthetic standards to confirm identities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.